Clamikalant

Übersicht

Beschreibung

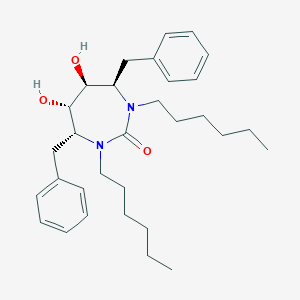

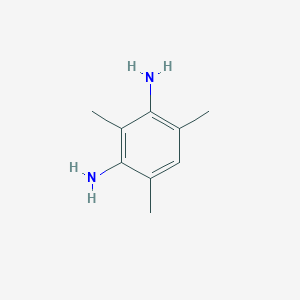

Es ist besonders selektiv für K6.2/SUR1-zusammengesetzte KATP-Kanäle und wird für experimentelle Zwecke als Clamikalant-Natrium formuliert .

Herstellungsmethoden

This compound kann über mehrere Wege synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Methylisothiocyanat mit N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chlor-2-methoxybenzamid. Der Prozess beinhaltet typischerweise das Auflösen der Ausgangsmaterialien in Dimethylformamid, das Hinzufügen von Natriumhydrid und das Erhitzen der Mischung . Die Reaktionsbedingungen umfassen:

Lösungsmittel: Dimethylformamid

Base: Natriumhydrid

Temperatur: 80°C

Ausbeute: 96%

Wissenschaftliche Forschungsanwendungen

Clamikalant hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Eigenschaften und das Verhalten von KATP-Kanälen zu untersuchen.

Biologie: Forscher verwenden this compound, um zelluläre Prozesse zu untersuchen, die mit Kaliumkanälen zusammenhängen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es ATP-sensitive Kaliumkanäle blockiert. Es zielt speziell auf K6.2/SUR1-zusammengesetzte KATP-Kanäle ab, was zur Hemmung des Kaliumionenflusses durch diese Kanäle führt. Diese Wirkung führt zu einer Zelldepolarisation und einer erhöhten Erregbarkeit der betroffenen Zellen .

Wirkmechanismus

Target of Action

Clamikalant, also known as HMR-1883, is primarily targeted towards ATP-sensitive potassium (KATP) channels . It exhibits selectivity for KATP channels composed of K 6.2/SUR1 . These channels play a crucial role in regulating the membrane potential and cellular excitability in various tissues, including cardiac and pancreatic cells .

Mode of Action

This compound acts as a blocker of the KATP channels . It inhibits the currents via human SUR2A/Kir6.2 channel with an IC50 of 4300 nM . By blocking these channels, this compound prevents the efflux of potassium ions, which can alter the membrane potential and affect the excitability of the cells .

Biochemical Pathways

This could potentially affect various cellular processes, including cell signaling, muscle contraction, and insulin secretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in cellular excitability due to its role as a KATP channel blocker . It is more potent in inhibiting KATP channels in cardiac muscle cells compared to those found in pancreatic beta-cells or in the coronary vascular system . This could potentially influence the function of these cells and the tissues they constitute.

Biochemische Analyse

Biochemical Properties

Clamikalant interacts with ATP-sensitive potassium channels, specifically the KIR6.2/SUR1-composed K(ATP) channels . The nature of this interaction is inhibitory, as this compound acts as a blocker for these channels .

Cellular Effects

This compound has a more potent inhibitory effect on KATPs in cardiac muscle cells compared to those found in pancreatic beta-cells or in the coronary vascular system . It inhibits currents via human SUR2A/KIR6.2 channel with an IC50 of 4300 nM .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with ATP-sensitive potassium channels. As a blocker, it inhibits the function of these channels, specifically the KIR6.2/SUR1-composed K(ATP) channels .

Vorbereitungsmethoden

Clamikalant can be synthesized through multiple routes. One common method involves the reaction of methyl isothiocyanate with N-[2-[3-(aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxybenzamide. The process typically involves dissolving the starting materials in dimethylformamide, adding sodium hydride, and heating the mixture . The reaction conditions include:

Solvent: Dimethylformamide

Base: Sodium hydride

Temperature: 80°C

Yield: 96%

Analyse Chemischer Reaktionen

Clamikalant durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es kann aufgrund des Vorhandenseins von Chlor- und Methoxygruppen an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Pfade weniger häufig berichtet werden.

Gängige Reagenzien und Bedingungen: Typische Reagenzien sind Natriumhydrid und Methylisothiocyanat, wobei Reaktionen häufig in Dimethylformamid bei erhöhten Temperaturen durchgeführt werden.

Vergleich Mit ähnlichen Verbindungen

Clamikalant ist einzigartig in seiner Selektivität für K6.2/SUR1-zusammengesetzte KATP-Kanäle. Ähnliche Verbindungen umfassen:

Glibenclamid: Ein weiterer KATP-Kanalblocker, jedoch mit breiterer Selektivität.

Tolbutamid: Eine Sulfonylharnstoffverbindung, die ebenfalls auf KATP-Kanäle abzielt, jedoch mit unterschiedlicher Pharmakokinetik.

Diazoxid: Ein Öffner von KATP-Kanälen, der für verschiedene therapeutische Zwecke eingesetzt wird.

Eigenschaften

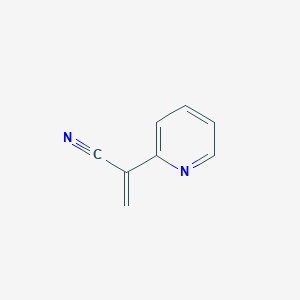

IUPAC Name |

5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTKXGKPBOLHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166522 | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158751-64-5 | |

| Record name | 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158751-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clamikalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clamikalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAMIKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Clamikalant interact with its target and what are the downstream effects?

A1: this compound is a cardioselective blocker of ATP-sensitive potassium channels (KATP) [, ]. By binding to these channels, it prevents them from opening and allowing potassium ions to flow out of the cell. This inhibition of potassium efflux leads to a prolongation of the cardiac action potential duration, particularly during ischemia, without significantly affecting hemodynamic parameters []. This mechanism underlies this compound's antiarrhythmic effects.

Q2: What evidence is there for this compound's efficacy in preclinical models?

A2: this compound has demonstrated promising antiarrhythmic effects in various preclinical models. In dogs with ventricular fibrillation, it effectively prevented ischemia-induced reductions in refractory period, a key factor contributing to arrhythmias []. Furthermore, it exhibited antiarrhythmic properties in isolated hearts from rabbits without interfering with post-ischemic hyperemia, suggesting a beneficial safety profile in this context [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)

![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)